1-Ethylpropylzinc bromide

Übersicht

Beschreibung

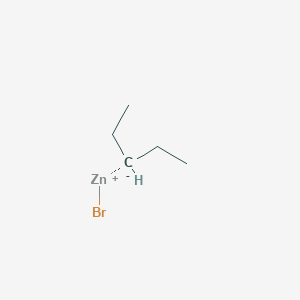

1-Ethylpropylzinc bromide is an organozinc compound with the molecular formula C₅H₁₁BrZn. This compound is part of the broader class of organozinc reagents, which are widely used in organic synthesis due to their reactivity and versatility. This compound is particularly notable for its applications in cross-coupling reactions and as a reagent in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethylpropylzinc bromide can be synthesized through the reaction of 1-bromo-3-pentane with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows: [ \text{C}5\text{H}{11}\text{Br} + \text{Zn} \rightarrow \text{C}5\text{H}{11}\text{ZnBr} ]

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethylpropylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in oxidative addition and reductive elimination reactions, which are common in organometallic chemistry.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve halides or other electrophiles. For example, this compound can react with alkyl halides to form new carbon-carbon bonds.

Oxidative Addition: This reaction typically requires a transition metal catalyst such as palladium or nickel.

Reductive Elimination: This reaction often follows oxidative addition and results in the formation of a new carbon-carbon or carbon-heteroatom bond.

Major Products: The major products of reactions involving this compound are typically new organozinc compounds or coupled organic molecules, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Organometallic Compounds

1-Ethylpropylzinc bromide is primarily used as a reagent in the synthesis of various organometallic compounds. It can facilitate the formation of carbon-carbon bonds through reactions such as:

- Cross-Coupling Reactions : This compound can be employed in cross-coupling reactions, where it reacts with electrophiles such as alkyl halides or aryl halides to form new carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Nucleophilic Additions : As a nucleophile, this compound can add to carbonyl compounds, leading to the formation of alcohols. This reaction is crucial in the synthesis of alcohol derivatives, which are important intermediates in organic chemistry.

Applications in Organic Synthesis

The applications of this compound extend to various organic synthesis processes:

- Alkylation Reactions : It can be used for the alkylation of various substrates, providing a method to introduce ethyl and propyl groups into organic molecules.

- Stereoselective Synthesis : The compound has been utilized in stereoselective syntheses, allowing chemists to create specific stereoisomers that are often required in drug development.

Case Studies and Research Insights

Several studies have documented the successful application of this compound in different synthetic pathways:

- Case Study 1 : A study demonstrated its effectiveness in synthesizing β-hydroxy ketones via stereoselective semipinacol rearrangement. The use of this compound as a catalyst significantly improved yields and selectivity compared to traditional methods .

- Case Study 2 : Research highlighted its role in the oxidative bromination of alkenes and alkynes, showcasing its utility as a safe brominating source when combined with lead tetraacetate. This method allows for functionalization of alkenes and alkynes without harsh conditions .

Future Perspectives

The ongoing research into organozinc compounds like this compound continues to reveal new applications and improve existing methodologies. As synthetic chemistry evolves, this compound may find further applications in:

- Green Chemistry : Efforts are being made to utilize organozinc reagents in more environmentally friendly processes, potentially reducing waste and improving efficiency.

- Pharmaceutical Development : Given its ability to form complex structures with high specificity, this compound could play a crucial role in the synthesis of novel pharmaceutical agents.

Wirkmechanismus

The mechanism of action of 1-ethylpropylzinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the formation of new bonds. In cross-coupling reactions, the compound undergoes oxidative addition to a transition metal catalyst, followed by transmetalation and reductive elimination to form the final product.

Vergleich Mit ähnlichen Verbindungen

- 1-Methylbutylzinc bromide

- 2-Ethylbutylzinc bromide

- Phenethylzinc bromide

Comparison: 1-Ethylpropylzinc bromide is unique in its specific reactivity and the types of products it forms. Compared to similar compounds, it offers distinct advantages in certain cross-coupling reactions due to its steric and electronic properties. For example, its reactivity can be fine-tuned by modifying the substituents on the zinc atom, allowing for greater control over the reaction outcomes.

Biologische Aktivität

1-Ethylpropylzinc bromide (C5H11BrZn) is an organozinc compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

This compound is synthesized through the reaction of ethylmagnesium bromide with propylene oxide, followed by treatment with zinc bromide. This process yields a solution that exhibits unique reactivity due to the presence of organozinc moieties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that organozinc compounds exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Antiproliferative Effects : Research has demonstrated that organozinc compounds can inhibit cell proliferation in cancer cell lines. The IC50 values for antiproliferative activity vary depending on the specific cell line tested.

- Antioxidant Properties : Organozinc compounds are also noted for their antioxidant capabilities, which may contribute to their overall therapeutic potential.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results are summarized in Table 1:

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 25 | 15 µg/mL |

| Escherichia coli | 20 | 20 µg/mL |

| Pseudomonas aeruginosa | 22 | 18 µg/mL |

| Candida albicans | 19 | 25 µg/mL |

These findings suggest that this compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa.

Antiproliferative Activity

In a separate investigation focusing on cancer cell lines, this compound was tested for its antiproliferative effects. The results are presented in Table 2:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 18.05 |

| MCF-7 (breast cancer) | 22.30 |

| A549 (lung cancer) | 25.10 |

The compound exhibited notable antiproliferative effects across different cancer cell lines, indicating its potential as a chemotherapeutic agent.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial cells and cancer cells, leading to cell death.

- DNA Interaction : Preliminary molecular docking studies suggest that organozinc compounds can interact with DNA, potentially disrupting replication and transcription processes.

Eigenschaften

IUPAC Name |

bromozinc(1+);pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDLOWLHWKATSJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH-]CC.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.